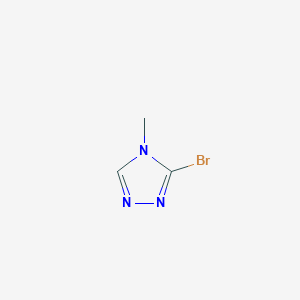

3-bromo-4-methyl-4H-1,2,4-triazole

Übersicht

Beschreibung

3-bromo-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4BrN3 and its molecular weight is 161.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

3-Bromo-4-Methyl-4H-1,2,4-Triazole derivatives exhibit a wide spectrum of biological activity, including antimicrobial and antifungal effects. This makes them a subject of interest for medical and veterinary applications, especially in the treatment of fungal diseases on the skin of animals. A study by Ohloblina et al. (2022) confirms this, noting the positive changes in the clinical status of animals treated with a preparation containing 1,2,4-triazole derivatives.

Pharmaceutical and Industrial Applications

Triazole derivatives, including this compound, have diverse applications in medicine, agriculture, and industry. They have been used to synthesize new antimicrobial agents, as reported by Kaplancikli et al. (2008). These derivatives demonstrate significant activity against various microorganisms, showcasing their potential in pharmaceutical research and development.

Corrosion Inhibition

Another application of this compound derivatives is in the field of corrosion inhibition. Bentiss et al. (2007) explored the use of certain 4H-triazole derivatives for protecting mild steel in hydrochloric acid solutions. The study found that these derivatives are effective corrosion inhibitors, highlighting their utility in industrial settings.

Diuretic and Antidiuretic Effects

In medical research, this compound derivatives have been explored for their diuretic and antidiuretic effects. A study by Kravchenko (2018) synthesized new compounds from these derivatives and tested their bioactivity, revealing both diuretic and antidiuretic properties.

Anti-Inflammatory and Molluscicidal Agents

These derivatives also show potential as anti-inflammatory and molluscicidal agents. Research conducted by El Shehry et al. (2010) synthesized new compounds from 1,2,4-triazole and tested them for anti-inflammatory and molluscicidal activities. Some of the compounds demonstrated significant activities, indicating their applicability in these areas.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that triazole derivatives have been studied for their high binding affinity to various enzymes .

Mode of Action

Triazole compounds are known to interact with their targets through the nitrogen atoms present in their triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

It is known that triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Its physical properties such as a molecular weight of 16199, a density of 193g/cm3, and a boiling point of 2559ºC at 760mmHg suggest that it may have certain pharmacokinetic characteristics .

Result of Action

Based on the known effects of similar triazole compounds, it can be inferred that it may have potential inhibitory effects on its target enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-bromo-4-methyl-4H-1,2,4-triazole. For instance, its storage and shipping temperature is room temperature, suggesting that extreme temperatures might affect its stability . Furthermore, its solid physical form suggests that it might be sensitive to moisture .

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMVKLCRJYMSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168194 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-73-5 | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

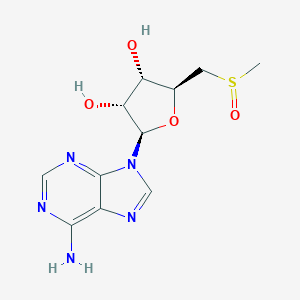

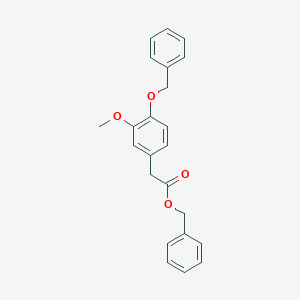

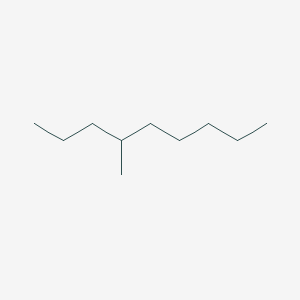

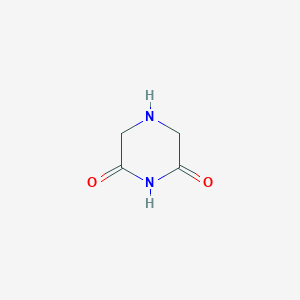

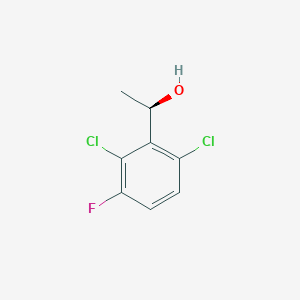

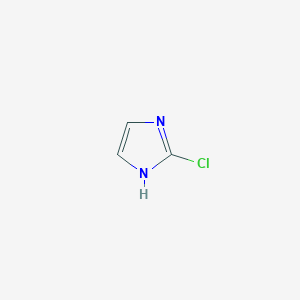

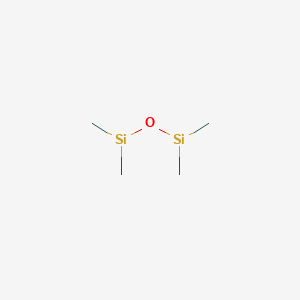

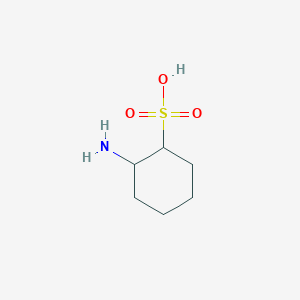

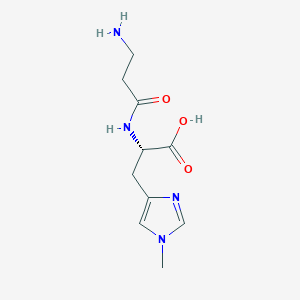

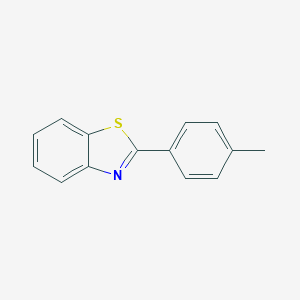

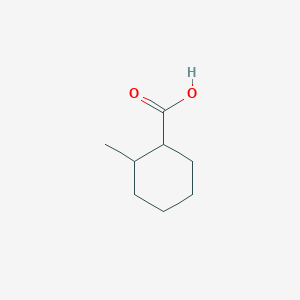

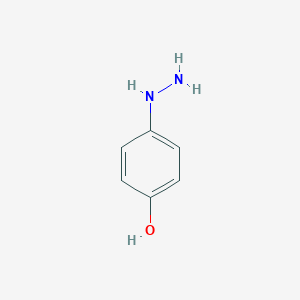

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.